molecular formula C19H20F3NO2S B2693544 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2309584-89-0

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2693544
CAS No.: 2309584-89-0
M. Wt: 383.43
InChI Key: MZGZUFCROVKPHU-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable starting material with reagents that introduce the oxan-4-yl group.

    Introduction of the thiophen-2-yl group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid is reacted with the oxan-4-yl intermediate.

    Attachment of the 4-(trifluoromethyl)phenyl group:

    Formation of the acetamide group: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide: Unique due to its combination of oxan-4-yl, thiophen-2-yl, and 4-(trifluoromethyl)phenyl groups.

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(chloromethyl)phenyl]acetamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2S/c20-19(21,22)15-5-3-13(4-6-15)12-17(24)23-18(16-2-1-11-26-16)14-7-9-25-10-8-14/h1-6,11,14,18H,7-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZUFCROVKPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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